molecular formula C15H13ClN2O2 B2982093 (2-chloro-3-pyridinyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone CAS No. 338747-56-1

(2-chloro-3-pyridinyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone

Cat. No.: B2982093
CAS No.: 338747-56-1
M. Wt: 288.73
InChI Key: SMFJPYFKEHUIKZ-UHFFFAOYSA-N
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Description

(2-chloro-3-pyridinyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone is a complex organic compound that features a pyridine ring substituted with a chlorine atom and a benzoxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-3-pyridinyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone typically involves multi-step organic reactions. One common route starts with the chlorination of 3-pyridinol to obtain 2-chloro-3-pyridinol. This intermediate is then reacted with 3-methyl-2,3-dihydro-4H-1,4-benzoxazine under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-3-pyridinyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine N-oxide derivative, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-chloro-3-pyridinyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of new drugs or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a target for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism by which (2-chloro-3-pyridinyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-chloro-3-pyridinyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone
  • (2-chloro-3-pyridinyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethanone
  • (2-chloro-3-pyridinyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanone

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyridine and benzoxazine rings. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2-chloropyridin-3-yl)-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c1-10-9-20-13-7-3-2-6-12(13)18(10)15(19)11-5-4-8-17-14(11)16/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFJPYFKEHUIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=CC=CC=C2N1C(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818824
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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